Polyvinylformal

Vue d'ensemble

Description

Polyvinyl formal, often referred to by its abbreviation, PVF, is a polymer used extensively in various industries for a myriad of applications . Its unique combination of properties, including mechanical strength, resistance to chemical agents, and remarkable insulating capabilities, makes it a versatile material, particularly in the electronics industry .

Synthesis Analysis

The production of PVF involves the polymerization of vinyl acetate monomers to form polyvinyl acetate, which is then partially hydrolyzed to produce polyvinyl alcohol . This is followed by acetalization with formaldehyde to finally generate polyvinyl formal .

Molecular Structure Analysis

From a chemical perspective, PVF is a formaldehyde polymer derived from polyvinyl alcohol . The polymerization process results in the formation of a chain-like molecular structure with formal groups attached, hence the name “polyvinyl formal” .

Chemical Reactions Analysis

Degradation of polyvinyl polymers (polyvinyl formal, polyvinyl alcohol, and polyvinyl acetate) by high-energy heavy ions was analyzed with in situ mass spectrometry and infrared spectroscopy . Both at room temperature and at cryogenic temperature, the polymers are severely damaged by scission of side chains and the polymer backbone, releasing a large number of molecular fragments .

Physical And Chemical Properties Analysis

Some properties of PVF that stand out include its exceptional dielectric strength, thermal stability, and resistance to moisture, oil, and various solvents . It is also soluble in glacial acetic acid, Cellosolve acetate, chloroform, diacetone alcohol, phenol, pyridine, THF, toluene, and resistant to alkalis, greases, and oils .

Applications De Recherche Scientifique

Isolation and Examination of Films from Metal Surfaces

Polyvinylformal has been utilized in an improved technique for the removal of oxide films from metal surfaces, particularly in the Chemical Research Laboratory. This process involves reinforcing the film with Formvar (polyvinylformal) resin, which facilitates the handling of larger pieces of film. This application is significant for studying the properties and behaviors of metal surfaces in various chemical and physical environments (Nurse & Wormwell, 2007).

Macromolecular Gels in Propylene Carbonate

Research on ternary macromolecular gels, including polyvinylformal and polyacrylonitrile, has shown that these materials have partially crystalline structures. The introduction of polyvinylformal in solutions with alkaline perchlorates and propylene carbonate alters the mechanical properties of the gels. This application is relevant for exploring intermolecular interactions and the potential use of these gels in various industrial and scientific fields (Davous & Sébille, 1980).

Specific Heat Measurement for Thermometers

Polyvinylformal has been investigated for its specific heat properties, particularly in its application as an insulator for superconducting wires and as a material for thermometers. The specific heats of polyvinylformal have been precisely measured in various temperature ranges, providing valuable data for the thermal stability analysis of superconducting coils (Kaji, Tochigi, Okada, & Kuroda, 1994).

Schottky Emission and Conduction

Studies on the Schottky emission mechanism in organic insulators like polyvinylformal have provided insights into the work function of these materials. This research is significant for understanding the electrical properties of polyvinylformal, which has implications in the fields of electronics and material science (Lengyel, 1966).

Gamma Ray Shielding Properties

Polyvinyl chloride (PVC), which includes polyvinylformal, has been explored for its gamma ray shielding properties. The introduction of minerals like chalcocite and hematite into PVC enhances its ability to shield against harmful radiation. This application is vital in fields where radiation protection is crucial, such as in medical and industrial settings (Mahmoud et al., 2020).

Orientations Futures

Propriétés

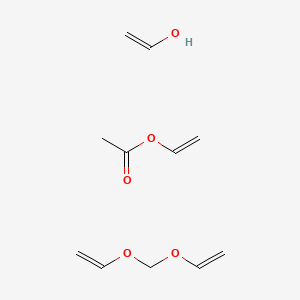

IUPAC Name |

ethenol;ethenoxymethoxyethene;ethenyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2.C4H6O2.C2H4O/c1-3-6-5-7-4-2;1-3-6-4(2)5;1-2-3/h3-4H,1-2,5H2;3H,1H2,2H3;2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCGLZRNKJSJOPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC=C.C=CO.C=COCOC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63450-15-7 | |

| Record name | Acetic acid ethenyl ester, polymer with ethenol and 1,1′-[methylenebis(oxy)]bis[ethene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63450-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white granular solid with a slightly pungent odor; [Scientific Polymer Products MSDS] | |

| Record name | Vinyl alcohol-vinyl acetate-vinyl formal copolymer | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18643 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Ethenol;ethenoxymethoxyethene;ethenyl acetate | |

CAS RN |

63450-15-7 | |

| Record name | Acetic acid ethenyl ester, polymer with ethenol and 1,1'-[methylenebis(oxy)]bis[ethene] | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid ethenyl ester, polymer with ethenol and 1,1'-[methylenebis(oxy)]bis[ethene] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

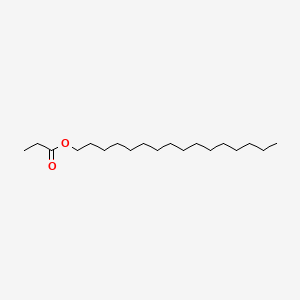

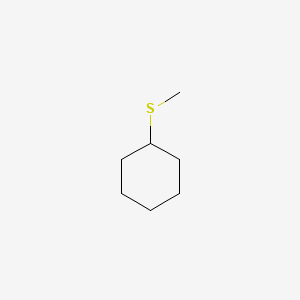

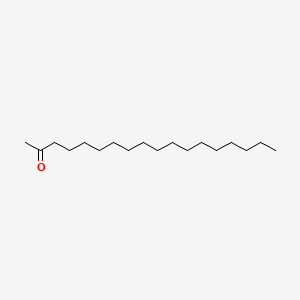

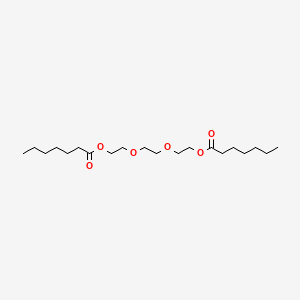

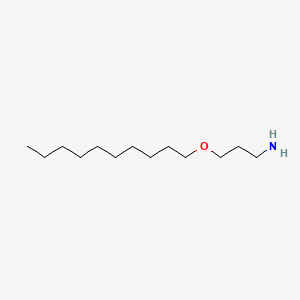

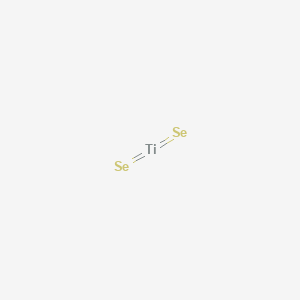

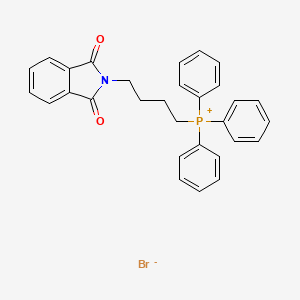

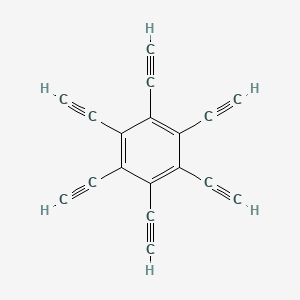

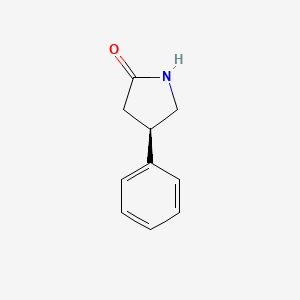

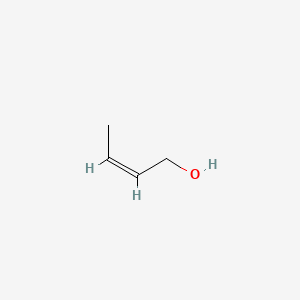

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1594863.png)